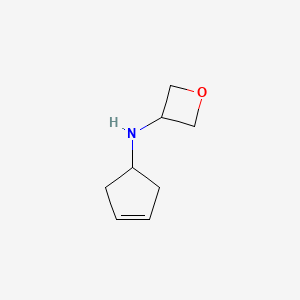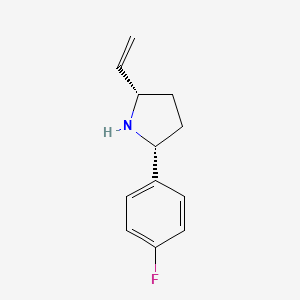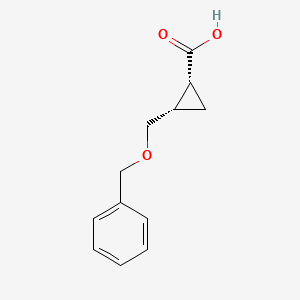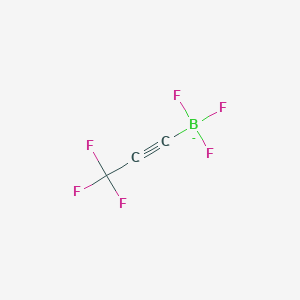
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide is a synthetic organic compound that features a pyrimidine ring, an alkyne group, and a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and guanidine.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Hexanamide Moiety: The final step involves the amidation reaction, where the alkyne-substituted pyrimidine is reacted with hexanoic acid or its derivatives under suitable conditions to form the desired hexanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The alkyne group can participate in click chemistry reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)butanamide: Similar structure but with a shorter alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide: Similar structure but with a longer alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)benzamide: Similar structure but with an aromatic ring instead of an alkyl chain.
Uniqueness
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hexanamide moiety may influence its solubility, bioavailability, and interaction with biological targets compared to similar compounds with different alkyl or aryl groups.
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]hexanamide |
InChI |
InChI=1S/C13H18N4O/c1-2-3-4-7-12(18)15-8-5-6-11-9-16-13(14)17-10-11/h9-10H,2-4,7-8H2,1H3,(H,15,18)(H2,14,16,17) |
InChI Key |
STFJFZCHNKZNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)

![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)

![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)



![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)

